Product packaging for LOX-IN-3 (dihydrochloride monohydrate)(Cat. No.:)

LOX-IN-3 (dihydrochloride monohydrate)

Cat. No.: B12391948
M. Wt: 371.3 g/mol
InChI Key: QYKDBLBIYAHJJG-QGUCZYQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Lysyl Oxidase (LOX) Family in Extracellular Matrix Dynamics and Cellular Function

The Lysyl Oxidase (LOX) family of enzymes are copper-dependent amine oxidases that play a critical role in the structural integrity of the extracellular matrix (ECM). aacrjournals.orgnih.gov Their primary function involves the oxidative deamination of lysine (B10760008) residues in collagen and elastin (B1584352), which are essential protein components of the ECM. physiology.org This enzymatic reaction is the first and rate-limiting step in the formation of covalent cross-links that stabilize these fibrous proteins, providing tensile strength and elasticity to tissues. aacrjournals.orgphysiology.org Beyond their canonical role in ECM remodeling, members of the LOX family are involved in a variety of cellular processes, and their dysregulation has been implicated in numerous pathologies. aacrjournals.orgmdpi.com

Overview of Lysyl Oxidase Isoforms (LOX, LOXL1, LOXL2, LOXL3, LOXL4) and Their Biological Roles

The mammalian LOX family consists of five members: LOX and four LOX-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4). mdpi.com While all share a conserved C-terminal catalytic domain responsible for their enzymatic activity, their N-terminal regions are more variable, suggesting distinct biological functions and regulatory mechanisms. wikipedia.orgwikipedia.org

Lysyl Oxidase (LOX): As the prototypical member, LOX is crucial for the development and repair of connective tissues throughout the body. aacrjournals.org Its expression is often induced by hypoxia, a common feature of solid tumors, and has been linked to cancer progression and metastasis. aacrjournals.orgaacrjournals.org In preclinical models of breast cancer, LOX secreted by hypoxic tumor cells has been shown to be essential for the formation of pre-metastatic niches in bone. aacrjournals.org Furthermore, LOX is involved in fibrosis across various organs, where it not only cross-links collagen but also promotes the expression of ECM genes. nih.gov

Lysyl Oxidase-Like 1 (LOXL1): LOXL1 is fundamental for elastin homeostasis and is required for the proper assembly of elastic fibers. nih.gov Its role is particularly evident in the maintenance and remodeling of the ECM during injury and in fibrotic conditions. nih.gov Dysregulation of LOXL1 has been associated with disorders affecting elastic tissues, such as pseudoexfoliation syndrome, which can lead to glaucoma. nih.govwikipedia.orgnih.gov

Lysyl Oxidase-Like 2 (LOXL2): LOXL2 has been extensively studied for its role in promoting fibrosis and cancer. spandidos-publications.comphysiology.org Elevated expression of LOXL2 is associated with the development of fibrosis in various organs, including the lungs and liver. physiology.orgersnet.org In the context of cancer, LOXL2 is involved in multiple stages of tumor progression, including developmental regulation, cell adhesion, migration, and invasion. spandidos-publications.comnih.gov It can promote the epithelial-mesenchymal transition (EMT), a key process in metastasis. spandidos-publications.com

Lysyl Oxidase-Like 3 (LOXL3): LOXL3 participates in the cross-linking of collagen and elastin and has been implicated in several developmental processes. nih.govuniprot.orggenecards.org Beyond its enzymatic role in the ECM, LOXL3 has been shown to have intracellular functions, including the regulation of inflammatory responses through its interaction with STAT3. uniprot.orgnih.gov In cancer, LOXL3 has been shown to contribute to proliferation and metastasis by interacting with key signaling molecules. nih.govnih.gov

Lysyl Oxidase-Like 4 (LOXL4): LOXL4 is involved in the formation and repair of the ECM and has been implicated in various aspects of tumor biology, including proliferation, metastasis, and angiogenesis. mdpi.comamegroups.orgnih.govgenecards.org Its expression has been noted in both tumor cells and in immune cells within the tumor microenvironment, suggesting a complex role in cancer progression. mdpi.com In some cancers, LOXL4 expression is associated with a poorer prognosis. amegroups.org

Significance of Lysyl Oxidase Modulation in Preclinical Disease Models

The critical role of the LOX family in disease pathogenesis has made its members attractive targets for therapeutic intervention, a concept extensively explored in various preclinical models.

In fibrosis , the inhibition of LOX activity has shown significant promise. In a mouse model of primary myelofibrosis, a novel LOX inhibitor, PXS-5446, was shown to decrease bone marrow fibrosis and reduce spleen size. ashpublications.org Similarly, in models of pulmonary fibrosis, inhibition of LOX or LOXL2 has been demonstrated to reduce collagen deposition and improve lung function. nih.goversnet.org For instance, selective LOXL2 inhibitors were found to reduce matrix stiffness in vitro and lower lung elastance and fibrosis scores in vivo. ersnet.org

In the context of cancer , targeting LOX and its family members has been shown to effectively inhibit metastasis. In a preclinical model of breast cancer, inhibition of LOX with either a small molecule inhibitor or an antibody abolished metastasis. aacrjournals.org The irreversible LOX inhibitor β-aminopropionitrile (BAPN) has been shown to reduce the metastatic colonization potential of circulating breast cancer cells in immunodeficient mice. plos.org Furthermore, in a mouse model of pancreatic cancer, LOX inhibition not only suppressed metastasis but also synergized with chemotherapy to kill tumors and prolong survival. embopress.org This was associated with alterations in the tumor stroma, including increased vasculature and reduced fibrillar collagen. embopress.org Selective inhibition of LOXL2 has also demonstrated anti-tumor effects in breast cancer models, leading to decreased primary tumor burden and reduced angiogenesis. nih.gov

These preclinical studies underscore the therapeutic potential of modulating LOX family activity in both fibrotic diseases and cancer.

Rationale for LOX-IN-3 Development as a Selective Research Inhibitor

The development of specific chemical probes to dissect the individual roles of LOX family members has been a significant goal in the field. LOX-IN-3 (dihydrochloride monohydrate) has emerged as one such tool for researchers.

Historical Landscape of Lysyl Oxidase Inhibitors in Research

The study of lysyl oxidase function has historically relied on non-selective inhibitors. The most well-known of these is β-aminopropionitrile (BAPN), an irreversible inhibitor that targets the active site of LOX and LOXL isoenzymes. medchemexpress.comselleckchem.com BAPN has been instrumental in elucidating the fundamental roles of LOX-mediated cross-linking in both normal physiology and disease. For example, studies using BAPN in animal models were crucial in establishing the link between LOX inhibition and conditions like lathyrism, characterized by connective tissue defects. nih.govbiologists.com

While BAPN has been a valuable research tool, its lack of specificity for individual LOX isoforms has limited the ability to dissect the distinct functions of each family member. nih.gov This promiscuity, coupled with potential off-target effects, highlighted the need for more selective inhibitors to advance the understanding of LOX biology and to develop more targeted therapeutic strategies. nih.gov This has driven the development of newer generations of inhibitors with improved selectivity for specific LOX isoforms, such as those targeting LOXL2. ersnet.orgdrugdiscoverynews.com

LOX-IN-3's Contribution to the Study of Lysyl Oxidase Biology

LOX-IN-3 is an orally active lysyl oxidase inhibitor that has been developed as a chemical probe for research into fibrosis, cancer, and angiogenesis. As a research tool, it allows for the investigation of the consequences of LOX inhibition in various biological systems.

The table below summarizes the reported inhibitory activity of LOX-IN-3 against different enzymes, highlighting its utility in studying the effects of LOX and LOXL inhibition.

Enzyme TargetIC50 Value
Bovine LOX<10 µM
Human LOXL2<1 µM
SSAO/VAP-1Less Active
MAO-BLess Active

Data sourced from publicly available information. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

The availability of chemical probes like LOX-IN-3 allows researchers to explore the specific roles of LOX family members in disease processes with greater precision than was possible with historical non-selective inhibitors. This contributes to a deeper understanding of the intricate biology of the extracellular matrix and its role in health and disease, paving the way for the development of more targeted and effective therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17Cl2FN2O3S B12391948 LOX-IN-3 (dihydrochloride monohydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17Cl2FN2O3S

Molecular Weight

371.3 g/mol

IUPAC Name

(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine;hydrate;dihydrochloride

InChI

InChI=1S/C13H13FN2O2S.2ClH.H2O/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12;;;/h1-6,8H,7,9,15H2;2*1H;1H2/b11-6-;;;

InChI Key

QYKDBLBIYAHJJG-QGUCZYQJSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2.O.Cl.Cl

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2.O.Cl.Cl

Origin of Product

United States

Molecular and Biochemical Characterization of Lox in 3 Activity

Enzymatic Inhibition Profile of LOX-IN-3

LOX-IN-3 has been identified as a potent, pan-lysyl oxidase inhibitor, demonstrating activity against multiple members of the LOX family. patsnap.comfocusononcology.comnih.gov Its inhibitory profile is characterized by its potency, selectivity across LOX isoforms, and its mechanism of action.

Potency and Selectivity against Lysyl Oxidase Isoforms

LOX-IN-3 exhibits broad inhibitory activity against the five members of the lysyl oxidase family: LOX and LOX-like 1 through 4 (LOXL1-4). umbrellalabs.is This pan-inhibitory profile is a key feature of its biochemical activity.

LOX-IN-3 demonstrates potent inhibition of both lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2). The half-maximal inhibitory concentration (IC50) for bovine LOX is less than 10 µM, and for human LOXL2, it is less than 1 µM. medchemexpress.com More specific data indicates an IC50 of 0.493 µM for fibroblast LOX and 0.57 µM for recombinant human LOXL2 (rhLOXL2). umbrellalabs.is

Further studies have elucidated the inhibitory activity of LOX-IN-3 against other LOX isoforms. It effectively inhibits recombinant human LOXL1, LOXL3, and LOXL4 with IC50 values of 0.159 µM, 0.18 µM, and 0.19 µM, respectively. umbrellalabs.is This demonstrates a consistent and potent inhibition across the LOXL subfamily.

Table 1: IC50 Values of LOX-IN-3 against Lysyl Oxidase Isoforms

Enzyme IC50 (µM) Source
Fibroblast LOX 0.493 umbrellalabs.is
rhLOXL1 0.159 umbrellalabs.is
rhLOXL2 0.57 umbrellalabs.is
rhLOXL3 0.18 umbrellalabs.is
rhLOXL4 0.19 umbrellalabs.is
Evaluation of Off-Target Activity (e.g., SSAO/VAP-1, MAO-B)

A critical aspect of a selective inhibitor is its lack of activity against other related enzymes. LOX-IN-3 has been shown to be less active against Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1) and Monoamine Oxidase B (MAO-B). medchemexpress.cominvivochem.com It is reported to have IC50 values greater than 30 µM for other recombinant human lysyl oxidases, indicating high selectivity for the LOX family. umbrellalabs.is Another related dual inhibitor of MAO-B and SSAO, PXS-5131, was shown to be a nanomolar irreversible inhibitor of these enzymes, highlighting the distinct selectivity profile of LOX-IN-3. mdpi.com

Reversibility and Sustained Inhibition Kinetics

LOX-IN-3 is a mechanism-based inhibitor that acts irreversibly on lysyl oxidase enzymes. mdpi.com This irreversible inhibition leads to a sustained effect, where the recovery of enzyme activity is slower than what would be predicted from the plasma concentration of the compound. medchemexpress.com This prolonged target engagement is a key kinetic feature of LOX-IN-3.

Structural Insights into LOX-IN-3-Enzyme Interactions

While a co-crystal structure of LOX-IN-3 bound to a lysyl oxidase enzyme is not publicly available, insights into its binding can be inferred from molecular modeling studies of the LOX active site and the known mechanism of similar inhibitors.

The catalytic domain of LOX family members is highly conserved and features a copper-binding motif and a critical lysine (B10760008) tyrosylquinone (LTQ) cofactor. nih.gov Molecular docking studies of other inhibitors with modeled LOX structures suggest that the active site is located in a groove. nih.gov For haloallylamine-based inhibitors like LOX-IN-3, it is proposed that the aminomethylene group is crucial for the interaction, likely forming a Schiff base with the LTQ cofactor in a manner similar to the natural lysine substrate. This initial reversible binding is followed by an irreversible inactivation step, characteristic of mechanism-based inhibitors. The specific interactions of the rest of the LOX-IN-3 molecule would then contribute to its potency and selectivity. Modeling studies of the human LOX catalytic domain have identified key aspartic acid residues within the catalytic cavity that are important for intermolecular interactions with small molecule inhibitors. nih.gov

Molecular Modeling and Docking Studies of LOX-IN-3 Binding

While the precise details of molecular modeling and docking studies for LOX-IN-3 are not extensively published in the public domain, the general principles of such studies are well-established in the design of enzyme inhibitors. Computer-aided drug design (CADD) methods, including molecular docking and molecular dynamics simulations, are instrumental in predicting the binding patterns and affinities of small molecules to the active sites of enzymes like lysyl oxidase. syntaratx.com.au For LOX inhibitors, docking analysis is a critical tool for predicting their inhibitory action. mdpi.com These computational techniques allow researchers to visualize and evaluate the interactions between an inhibitor and its target enzyme at an atomic level.

In the context of LOX inhibitors, docking studies would typically involve the use of the crystal structures of LOX isoforms, such as human 5-LOX, to serve as the target for in-silico screening of potential inhibitory compounds. mdpi.comsyntaratx.com.au The aim is to identify molecules that can fit snugly into the enzyme's active site and form stable interactions, thereby blocking the binding of the natural substrate. The insights gained from these simulations are crucial for the rational design and optimization of lead compounds. syntaratx.com.au

Identification of Key Binding Motifs and Residues

The identification of key binding motifs and specific amino acid residues within the active site of lysyl oxidase that interact with an inhibitor is a direct outcome of successful molecular docking and structural biology studies. For other classes of LOX inhibitors, such as isoflavonoids, docking studies have revealed the importance of interactions with specific residues in the active site. syntaratx.com.au These interactions often involve hydrogen bonding and the presence of donor-acceptor and aromatic centers in the inhibitor molecule. syntaratx.com.au

For LOX-IN-3 specifically, while it is known to be a mechanism-based inhibitor that likely interacts with the enzyme's active site, the specific residues crucial for its binding are not detailed in publicly available literature. mdpi.com The elucidation of these interactions would require access to co-crystal structures of LOX-IN-3 bound to a LOX family enzyme or detailed molecular dynamics simulation data, which are currently not available.

Quantitative Structure-Activity Relationship (QSAR) Studies for LOX-IN-3 and Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. syntaratx.com.au

While specific QSAR studies for LOX-IN-3 and its analogues have not been published, the methodology has been successfully applied to other classes of LOX inhibitors. syntaratx.com.au For instance, QSAR studies on isoflavonoid-based LOX inhibitors have shown a good correlation between theoretical IC50 values and experimental data for 5-LOX and 12-LOX. syntaratx.com.au Such models can provide invaluable insights into the mechanism of inhibition.

Ligand-Based and Structure-Based Approaches in Inhibitor Design

The design of enzyme inhibitors like LOX-IN-3 typically employs a combination of ligand-based and structure-based approaches.

Structure-Based Drug Design: This approach relies on the known three-dimensional structure of the target protein. Molecular docking simulations, a key component of structure-based design, predict the binding mode and affinity of small molecules to the target's active site. Compounds with favorable docking scores are more likely to be potent inhibitors. The development of PXS-5505 (LOX-IN-3) was described as a "small-molecule drug-design" effort, which often implies the use of structure-based techniques. patsnap.com

Ligand-Based Drug Design: When the three-dimensional structure of the target is unknown, ligand-based methods are employed. These approaches use the information from a set of known active molecules to derive a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to screen for new compounds with similar properties.

Predictive Models for LOX-IN-3 Analogues

Predictive models, often developed through QSAR studies, are crucial for the rational design of analogues with improved potency and selectivity. These models can take the form of mathematical equations that relate structural descriptors of molecules to their inhibitory activity.

For LOX inhibitors in general, pharmacophore analysis, a type of predictive model, has suggested that molecules should possess donor-acceptor and aromatic centers to encourage interactions within the active site. syntaratx.com.au While no specific predictive models for LOX-IN-3 analogues are publicly available, the development of such models would be a logical step in the lead optimization process to synthesize new compounds with enhanced therapeutic profiles.

Lox in 3 in Preclinical Disease Modeling and Mechanistic Elucidation

Role in Fibrosis Research Models

The compound's utility is most prominent in the study of fibrosis, a process defined by the excessive deposition of ECM components that leads to tissue stiffening and organ dysfunction. researchgate.net Members of the LOX family of enzymes are crucial for the covalent cross-linking of collagen and elastin (B1584352), the final step in the formation of a mature and degradation-resistant matrix. nih.govnih.gov Their upregulation is a common feature in various fibrotic conditions, making inhibitors like LOX-IN-3 valuable for research. nih.govnih.gov

LOX-IN-3 has been evaluated in several well-established animal models of organ fibrosis, providing insights into the role of LOX enzymes in disease progression across different tissues.

The unilateral ureteric obstruction (UUO) model is a standard method for inducing renal fibrosis in animals. nih.gov In a mouse model of UUO, administration of LOX-IN-3 was shown to reduce key markers of kidney fibrosis. medchemexpress.com Specifically, the treatment led to a reduction in the fibrotic area within the kidney. medchemexpress.com Research using other LOX inhibitors in the UUO model corroborates these findings, showing that inhibiting LOX activity is associated with a decrease in collagen deposition. nih.gov The expression of LOX is consistently found to be increased in various models of fibrotic kidneys, including UUO, ischemia-reperfusion injury, and folic acid-induced nephropathy. nih.gov This upregulation is linked to increased deposition and cross-linking of collagen, a process that can be ameliorated by pharmacological inhibition of LOX. nih.gov

Table 1: Research Findings for LOX-IN-3 in Kidney Fibrosis Models

Model Key Findings Reference(s)
Unilateral Ureteric Obstruction (UUO) in mice Reduced the area of fibrosis. medchemexpress.com
General LOX Inhibition (UUO) Associated with a reduction in collagen deposition. nih.gov

In the context of pulmonary fibrosis, LOX-IN-3 has been studied in the bleomycin-induced lung fibrosis mouse model. medchemexpress.com Research demonstrated that the compound reduces lung fibrosis in this model. medchemexpress.com The rationale for targeting LOX in pulmonary fibrosis is well-supported; LOX expression is markedly increased during the fibrotic phase of the bleomycin (B88199) model. nih.gov This suggests that inhibiting LOX primarily impacts the fibrotic process rather than the initial inflammatory phase. nih.gov Studies using primary human lung fibroblasts have shown that LOX directly promotes the expression of ECM genes, including collagen 1A1 and fibronectin, highlighting a direct pathogenic role for the enzyme in fibrosis that is independent of its cross-linking function. nih.gov The LOX family, particularly LOX, LOXL1, and LOXL2, are considered logical and promising therapeutic targets for idiopathic pulmonary fibrosis (IPF). nih.gov

Table 2: Research Findings for LOX-IN-3 in Lung Fibrosis Models

Model Key Findings Reference(s)
Bleomycin-induced lung fibrosis in mice LOX-IN-3 reduces lung fibrosis. medchemexpress.com
Bleomycin-induced lung fibrosis in mice LOX mRNA and protein levels are increased, correlating with fibrosis. nih.gov

The LOX family of enzymes, particularly LOX and LOXL1, are pathogenically upregulated in fibrotic liver tissue. nih.gov Studies using models of liver fibrosis induced by bile duct ligation (BDL) or carbon tetrachloride (CCl4) show that LOX and LOXL1 are synergistically upregulated during fibrogenesis, regardless of the cause. nih.gov This coordinated upregulation is instrumental in promoting the profibrotic activities of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver. nih.govzju.edu.cn Furthermore, research in mouse models suggests that hypoxia, a condition that can be present in fatty liver disease, induces hepatic LOX expression. nih.gov While studies specifically employing LOX-IN-3 in liver fibrosis models were not highlighted in the search results, the established critical role of LOX and LOXL enzymes in hepatic fibrogenesis makes inhibitors like LOX-IN-3 relevant tools for mechanistic studies in this field. nih.govnih.gov

Table 3: Role of LOX/LOXL in Liver Fibrosis Models

Model Key Findings Reference(s)
Bile Duct Ligation (BDL) & Carbon Tetrachloride (CCl4) LOX and LOXL1 are synergistically upregulated during liver fibrogenesis. nih.gov
Hepatic Stellate Cells (HSCs) LOX and LOXL1 orchestrate profibrotic behaviors. nih.govzju.edu.cn

In cardiac fibrosis, LOX enzymes are key regulators of the adverse ECM remodeling that characterizes heart failure. nih.gov In a rat model of volume overload (VO) induced by an aortocaval fistula, treatment with the general LOX inhibitor β-aminopropionitrile (BAPN) was shown to be cardioprotective. nih.gov LOX inhibition attenuated the VO-induced increases in interstitial myocardial collagen, total collagen content, and the protein levels of collagens I and III. nih.govresearchgate.net This intervention led to improved cardiac function and attenuated decreases in left ventricular (LV) stiffness. nih.gov The upregulation of LOX enzymes is a common feature in various cardiac conditions, including post-myocardial infarction remodeling, pressure or volume overload, and dilated cardiomyopathies, where it is linked to increased collagen cross-linking and myocardial stiffness. researchgate.netnih.gov

Table 4: Research Findings for LOX Inhibition in Cardiac Fibrosis Models

Model Key Findings Reference(s)
Volume Overload (VO) in rats (BAPN) Attenuated increases in interstitial myocardial collagen and total collagen. nih.govresearchgate.net
Volume Overload (VO) in rats (BAPN) Improved cardiac function and attenuated decreases in LV stiffness. nih.gov

At the cellular level, LOX-IN-3 demonstrates potent and sustained inhibitory activity against key LOX family members. medchemexpress.com In vitro assays show that it inhibits human LOXL2 with an IC50 value of less than 1 µM and bovine LOX with an IC50 of less than 10 µM. medchemexpress.com The compound also exhibits sustained inhibition of LOXL1 and LOXL2. medchemexpress.com

The direct role of LOX enzymes in promoting a fibrotic phenotype in cells has been demonstrated in various in vitro systems. For instance, treating primary human lung fibroblasts with recombinant LOX significantly increases the expression of collagen 1A1 and fibronectin. nih.gov In studies of orbital fibroblasts related to Graves' orbitopathy, another fibrotic condition, silencing LOXL3 was found to attenuate the production of profibrotic proteins like fibronectin and collagen 1α, as well as pro-inflammatory cytokines. nih.gov These cellular models confirm that LOX enzymes are active players in the mechanisms of fibrogenesis, and compounds like LOX-IN-3 serve as critical tools to dissect these pathways. nih.govnih.govnih.gov

Table 5: In Vitro Activity of LOX-IN-3 and Role of LOX in Cellular Models

System Compound/Target Key Findings Reference(s)
Enzyme Assay LOX-IN-3 IC50 <1 µM for human LOXL2; IC50 <10 µM for bovine LOX. medchemexpress.com
Enzyme Assay LOX-IN-3 Exhibits sustained inhibition of LOXL1 and LOXL2. medchemexpress.com
Human Lung Fibroblasts Recombinant LOX Increased mRNA expression of Collagen 1A1 and Fibronectin. nih.gov

In Vitro Cellular Models of Fibrogenesis

Fibroblast Activation and Differentiation Studies

In preclinical models of fibrotic diseases, fibroblast activation and differentiation into myofibroblasts are central events leading to excessive ECM production. The lysyl oxidase (LOX) family of enzymes plays a significant role in this process. Studies investigating the broader inhibition of the LOX family, the target of LOX-IN-3, have provided insights into its potential mechanisms.

Research has shown that inhibiting LOX family members can modulate fibroblast behavior. For instance, inhibition of LOXL2, a key target of LOX-IN-3, leads to a significant reduction in activated fibroblasts. nih.gov In models of cardiac fibrosis, a specific subset of fibroblasts characterized by high expression of Lox (Lox+ fibroblasts) has been identified as a key contributor to the fibrotic process, with their emergence linked to the activation of the TGF-β signaling pathway. nih.gov Furthermore, in studies on idiopathic pulmonary fibrosis (IPF) fibroblasts, silencing LOXL3 was found to suppress the expression of alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation. nih.gov Similarly, preclinical evaluations of LOXL2 inhibitors in breast cancer models suggest that these inhibitors may decrease the activation of cancer-associated fibroblasts (CAFs), which are critical in promoting tumor progression. nih.gov These findings collectively indicate that by inhibiting the LOX family, compounds like LOX-IN-3 can be instrumental in studies aimed at preventing or reversing fibroblast activation and their subsequent differentiation into a pro-fibrotic, matrix-producing phenotype.

Extracellular Matrix Deposition and Stiffening Assays

The enzymatic activity of the LOX family is directly responsible for the covalent cross-linking of collagen and elastin fibers, a process that stabilizes the ECM and increases tissue stiffness. nih.govnih.gov Elevated LOX activity is a hallmark of various pathologies, including fibrosis and cancer, leading to a stiffened microenvironment that promotes disease progression. nih.govnih.govmdpi.com LOX-IN-3 is utilized in preclinical assays to probe the consequences of inhibiting this matrix stiffening.

In vitro and in vivo models demonstrate that inhibiting LOX activity has profound effects on ECM properties. Assays using LOX inhibitors, such as β-aminopropionitrile (BAPN), have shown the ability to prevent the stiffening of biomaterial scaffolds. mdpi.com Research on LOX-mediated matrix stiffening reveals that it can activate downstream signaling pathways, such as focal adhesion kinase (FAK) signaling, which promotes cellular proliferation and invasion. researchgate.net The use of specific LOXL2 inhibitors has been shown to alter the natural alignment of fibrillary collagen in three-dimensional matrix models. nih.gov In cancer research, inhibiting LOX reduces collagen cross-linking and fibronectin assembly, which can, in turn, affect tumor properties. nih.govresearchgate.net Assays measuring ECM stiffness have confirmed a direct correlation between the levels of active LOX, collagen content, and the mechanical stiffness of tumor tissues. nih.gov Therefore, LOX-IN-3 is a valuable tool in assays designed to quantify the role of LOX-mediated matrix deposition and stiffening in disease pathogenesis and to evaluate the potential of anti-stiffening strategies.

Role in Cancer Research Modelsmedchemexpress.cominvivochem.commedchemexpress.commedchemexpress.com

LOX-IN-3 is utilized in cancer research to investigate the role of the tumor microenvironment in disease progression. medchemexpress.commedchemexpress.com The rationale for its use is based on the extensive evidence that the LOX family of enzymes is dysregulated in numerous solid cancers, where they contribute to malignant phenotypes by remodeling the stroma and modulating key cellular processes. nih.govnih.gov

Modulation of Tumor Microenvironmentnih.govnih.gov

The tumor microenvironment (TME) is a complex and dynamic network of cells, signaling molecules, and the extracellular matrix that significantly influences tumor growth, invasion, and metastasis. mdpi.com LOX family enzymes are key players in shaping the TME, primarily by cross-linking collagen and elastin. nih.gov This enzymatic activity increases the density and stiffness of the ECM, which in turn promotes cancer cell proliferation and invasion through altered signaling cascades. nih.govnih.gov The use of inhibitors like LOX-IN-3 in preclinical models allows researchers to dissect the specific contributions of LOX-mediated TME modulation to cancer progression.

LOX Family Action in TMEConsequenceRelevant Findings from LOX Inhibition Studies
Increased ECM Cross-linkingIncreased matrix stiffness, altered cell adhesion, enhanced tumor cell proliferation and invasion. nih.govnih.govInhibition of LOX abrogates fibrosis-enhanced metastatic colonization by preventing the creation of a growth-permissive microenvironment. capes.gov.br
Stromal RemodelingFacilitates cancer progression and contributes to the formation of a pre-metastatic niche. nih.govInhibition of LOXL2 leads to a reduction in activated fibroblasts and endothelial cells. nih.gov
Signaling Pathway ActivationInduces multiple signaling cascades that promote malignancy. nih.govLOX inhibition can downregulate ITGA5/FN1 expression, leading to the inhibition of FAK/Src signaling and induction of apoptosis. nih.gov
Collagen Cross-linking and Stroma Remodelingmedchemexpress.comnih.govnih.govcapes.gov.brnih.gov

A primary mechanism through which LOX-IN-3 is studied in cancer is its ability to prevent LOX-mediated collagen cross-linking and the subsequent remodeling of the tumor stroma. nih.govnih.gov In many cancers, elevated LOX expression leads to excessive collagen cross-linking, resulting in a stiffened, fibrotic stroma. nih.govcapes.gov.br This altered physical environment is not merely a scaffold but actively drives tumor progression by enhancing integrin signaling and promoting invasive phenotypes. nih.gov

Angiogenesis Regulationmedchemexpress.cominvivochem.commedchemexpress.comnih.govmdpi.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The LOX family of enzymes has been identified as a key regulator of this process. nih.govnih.gov LOX-IN-3 is used in preclinical models to explore the inhibition of angiogenesis as a potential anti-cancer strategy. medchemexpress.cominvivochem.com

Research has elucidated several mechanisms by which LOX promotes angiogenesis. Tumor-derived LOX stimulates endothelial cells and promotes the establishment of blood vessels in vivo. nih.gov One key pathway involves the activation of Akt through platelet-derived growth factor receptor β (PDGFRβ) stimulation, which in turn increases the expression and secretion of vascular endothelial growth factor (VEGF). nih.govmdpi.com Additionally, LOX-mediated stiffening of the ECM can transmit signals through integrin β1 to activate the PI3K/Akt pathway, further upregulating VEGF. nih.govresearchgate.net Studies have shown that inhibiting LOX activity, either genetically or pharmacologically, can abrogate these effects, leading to reduced angiogenesis in tumor models. nih.govmdpi.com

Model SystemKey Finding Related to LOXEffect of LOX InhibitionReference
Colorectal Cancer ModelsTumor-derived LOX promotes secretion of VEGF and establishment of blood vessels.Treatment with inhibitors of PDGFRβ, Akt, and VEGF signaling can abrogate LOX-mediated effects. nih.gov
Hepatocellular Carcinoma CellsLOX and VEGF are mutually regulated; LOX-mediated matrix rigidity promotes angiogenesis via the integrin β1/PI3K/AKT pathway.LOX gene silencing diminishes the angiogenic effects of VEGF and inhibits phosphorylation of AKT, ERK, JNK, and p38. mdpi.com
Breast Cancer ModelsLOX activates AKT through PDGFRβ stimulation, resulting in increased VEGF expression.Inhibition of LOX can diminish angiogenesis. mdpi.com
Immune Cell Infiltration and Modulationnih.govnih.gov

The interaction between tumor cells and the immune system is a critical determinant of cancer progression and response to therapy. The tumor microenvironment, shaped by enzymes like LOX, plays a pivotal role in modulating immune cell behavior. nih.gov Recent research has begun to uncover the role of the LOX family in regulating the infiltration and function of immune cells within tumors, making inhibitors like LOX-IN-3 relevant for studies in cancer immunology.

Studies in various cancer models have shown a correlation between the expression of LOX family members and the composition of the immune infiltrate. For instance, in pancreatic adenocarcinoma, the expression of LOX and LOXL3 was found to be significantly correlated with the infiltration levels of CD8+ T cells, macrophages, and natural killer (NK) cells. nih.gov In glioma, LOX expression was associated with increased infiltration of macrophages and a decreased presence of regulatory T cells (Treg) and CD8+ T cells. nih.gov Mechanistically, LOX can function as a chemoattractant for macrophages. mdpi.com Furthermore, preclinical experiments involving the knockdown of LOX genes in glioma cells demonstrated a shift in immune cell activity, including reduced M2 macrophage polarization (pro-tumor) and enhanced CD8+ T cell activity (anti-tumor). nih.gov These findings suggest that by remodeling the ECM and potentially through other direct signaling mechanisms, the LOX family helps create an immunosuppressive microenvironment. Inhibiting LOX activity with compounds such as LOX-IN-3 could therefore be a strategy to alter the immune landscape of tumors, potentially enhancing the efficacy of immunotherapies.

Impact on Cancer Cell Behaviors

The inhibition of the lysyl oxidase family of enzymes has been shown to have profound effects on various aspects of cancer cell behavior, from their ability to move and invade surrounding tissues to their proliferation and survival. These enzymes play a critical role in remodeling the extracellular matrix (ECM), a key process in creating a tumor microenvironment conducive to cancer progression. nih.govnih.gov

Inhibition of LOX and LOXL2 has been demonstrated to significantly impair cancer cell migration and invasion. nih.govembopress.org LOX-mediated cross-linking of collagen and elastin in the ECM leads to increased tissue stiffness, which promotes cell motility. nih.gov By preventing this cross-linking, LOX inhibitors can effectively reduce the ability of cancer cells to move and invade.

Studies have shown that downregulation of LOX results in a significant increase in the expression of E-cadherin, an epithelial marker, and a decrease in the mesenchymal marker vimentin. nih.gov This shift suggests a reversal of the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis. nih.gov Furthermore, LOX-dependent production of hydrogen peroxide has been identified as a critical factor in its chemotactic activity, inducing directional cell migration. nih.gov Inhibition of LOX activity, therefore, directly interferes with this signaling and reduces directed cell movement. nih.gov In pancreatic cancer models, the inhibition of LOX has been shown to suppress both the migration and invasion of cancer cells. embopress.org

The role of LOX inhibition in cancer cell proliferation and apoptosis is complex and can be context-dependent. While some studies suggest that LOX inhibition may not directly affect tumor cell proliferation in vivo, embopress.org others have shown that LOX can enhance cancer cell proliferation. nih.gov For instance, in colorectal cancer, LOX has been found to promote cell proliferation by modulating Src phosphorylation. nih.gov

Conversely, the inhibition of LOXL2 has been more directly linked to effects on proliferation and apoptosis. In preclinical models of breast cancer, the dual inhibition of LOX and LOXL2 led to a significant increase in apoptosis. researchgate.net Silencing of LOXL2 in these models also resulted in higher rates of apoptosis in tumors, as measured by cleaved caspase-3 staining. researchgate.net This suggests that while LOX inhibition might primarily impact the tumor microenvironment, targeting LOXL2 could have more direct effects on cancer cell survival.

Cancer TypeLOX/LOXL2 Inhibition StrategyEffect on ProliferationEffect on ApoptosisReference
Breast CancerDual LOX/LOXL2 Inhibition-Increased researchgate.net
Breast CancerLOXL2 SilencingDecreased Ki67 scoreIncreased researchgate.net
Colorectal CancerLOX Inhibition (inferred)Decreased (via Src modulation)- nih.gov
Pancreatic CancerLOX InhibitionNo significant in vivo effectNo significant in vivo effect embopress.org

A significant body of preclinical evidence supports the role of LOX and LOXL2 inhibition in preventing metastasis. nih.govembopress.orgnih.govnih.gov LOX secreted by primary tumors is crucial for the formation of pre-metastatic niches in distant organs by remodeling the ECM and recruiting bone marrow-derived cells. nih.gov Inhibition of LOX has been shown to prevent this recruitment and subsequent metastatic tumor growth. nih.gov

Synergistic Research with Other Preclinical Agents

The ability of LOX inhibitors to modulate the tumor microenvironment has led to research into their synergistic effects with other anticancer agents.

Preclinical studies have shown that inhibiting LOX can enhance the efficacy of conventional chemotherapeutic agents. nih.gov The dense, cross-linked ECM created by LOX activity can act as a physical barrier, impeding the diffusion of drugs into the tumor. nih.gov By inhibiting LOX, the ECM becomes more permeable, allowing for better drug penetration and increased cytotoxic effects. nih.govnih.gov

In models of triple-negative breast cancer, combining a LOX inhibitor with doxorubicin (B1662922) re-sensitized resistant tumors to the chemotherapy. nih.gov Similarly, in pancreatic cancer, LOX inhibition synergized with gemcitabine (B846) to kill tumors and significantly prolong tumor-free survival in mice. embopress.org This combination therapy was associated with stromal alterations, including increased vasculature and decreased fibrillar collagen. embopress.org

Cancer TypeLOX InhibitorChemotherapeutic AgentObserved Synergistic EffectReference
Triple-Negative Breast CancerBAPNDoxorubicinRe-sensitization of resistant tumors, decreased tumor growth nih.gov
Pancreatic CancerLOX inhibitorGemcitabineIncreased tumor cell killing, prolonged tumor-free survival embopress.org
Breast AdenocarcinomaBAPNDoxorubicinImproved drug diffusion and homogeneity nih.gov

Given the multifaceted role of the LOX family in cancer, strategies involving the co-targeting of different LOX enzymes or related pathways are being explored. Dual inhibitors targeting both LOX and LOXL2 have shown greater effects in reducing metastasis compared to targeting LOXL2 alone in breast cancer models. oncotarget.com

Furthermore, the FAK/Src signaling pathway, which is activated by LOX-mediated ECM stiffening, presents another attractive target. nih.gov Inhibition of LOX can lead to the downregulation of FAK/Src signaling, resulting in the induction of apoptosis and re-sensitization to chemotherapy. nih.gov Therefore, a combination approach involving a LOX inhibitor and a FAK/Src inhibitor could offer a more comprehensive therapeutic strategy.

Cellular and Molecular Pathways Influenced by Lox in 3 Inhibition

Extracellular Matrix (ECM) Remodeling Pathways

The extracellular matrix is a dynamic network of macromolecules providing structural and biochemical support to surrounding cells. The LOX family of enzymes is central to ECM maturation and stabilization. nih.govnih.gov Inhibition of these enzymes by compounds like LOX-IN-3 directly interferes with ECM remodeling, a key process in both normal tissue homeostasis and pathological conditions.

Regulation of Collagen and Elastin (B1584352) Biosynthesis and Cross-linking

Lysyl oxidase enzymes play an indispensable role in the structural integrity of the ECM by catalyzing the covalent cross-linking of collagen and elastin fibers. nih.govnih.govacs.org This process is fundamental for providing tensile strength and elasticity to tissues. aacrjournals.org The enzymatic action of LOX initiates the formation of aldehyde groups on lysine (B10760008) residues within tropocollagen and tropoelastin molecules, which then spontaneously form stable intermolecular cross-links. nih.govnih.gov

The inhibition of LOX activity by LOX-IN-3 disrupts this critical cross-linking process. By preventing the formation of these covalent bonds, the structural stability of newly synthesized collagen and elastin is compromised. This leads to a less rigid and more disorganized ECM, a mechanism that is particularly relevant in fibrotic diseases, which are characterized by excessive deposition and cross-linking of collagen. nih.gov Research using LOX inhibitors has demonstrated that a deficiency in LOX activity results in disorganized connective tissue. nih.govelsevierpure.com Furthermore, beyond its enzymatic function, LOX has been shown to regulate the promoters of both collagen III and elastin, indicating that its inhibition could also affect the biosynthesis of these key ECM components at a transcriptional level. nih.gov

Table 1: Effects of Lysyl Oxidase Inhibition on ECM Components

Component Function Effect of LOX Activity Consequence of LOX-IN-3 Inhibition
Collagen Provides tensile strength and structural framework to tissues. researchgate.net Catalyzes covalent cross-linking, increasing stiffness and stability. nih.govnih.gov Reduced cross-linking, leading to decreased tissue rigidity and potential amelioration of fibrosis. medchemexpress.cominvivochem.com
Elastin Provides elasticity and resilience to tissues. nih.gov Initiates cross-linking of tropoelastin into mature elastic fibers. acs.orgnih.gov Impaired formation of stable elastic fibers, affecting tissue elasticity.

Interactions with Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

The remodeling of the ECM is a balanced interplay between the synthesis and degradation of its components. Matrix Metalloproteinases (MMPs) are a family of enzymes responsible for degrading ECM proteins, while their activity is regulated by Tissue Inhibitors of Metalloproteinases (TIMPs). nih.gov There is evidence of synergy between LOX-mediated ECM cross-linking and MMP activity in the context of cancer metastasis. nih.gov

Inhibition of LOX can modulate the expression and activity of certain MMPs. For instance, studies using the LOX inhibitor β-aminopropionitrile (BAPN) have shown that blocking LOX activity can reduce the expression of MMP-9. nih.gov In cardiac fibroblasts, LOX inhibition was found to prevent the TGF-β1-induced increase in MMP-2 and MMP-9 levels. bohrium.com This suggests that LOX-IN-3, by inhibiting LOX, could indirectly influence ECM turnover by altering the expression of key MMPs. While direct interactions between LOX-IN-3 and TIMPs are not fully elucidated, the modulation of MMP activity implies a potential shift in the delicate balance between MMPs and TIMPs, which is crucial for tissue homeostasis. nih.gov

Table 2: Interplay Between LOX Inhibition and MMPs

Molecule Role in ECM Remodeling Observed Effect of LOX Inhibition
MMP-2 Degrades type IV collagen and other ECM components. nih.gov Inhibition of LOX by BAPN abrogated TGF-β1-induced increases in MMP-2 levels in cardiac fibroblasts. bohrium.com
MMP-9 Degrades type IV collagen, gelatin, and elastin. nih.govahajournals.org LOX inhibition by BAPN has been shown to reduce the expression of MMP-9. nih.gov

Cell Signaling Pathways Modulated by Lysyl Oxidase Inhibition

LOX enzymes are not confined to their structural role in the ECM; they are also significant modulators of various cell signaling pathways that govern cell fate, proliferation, and migration. mdpi.comresearchgate.net Consequently, inhibition by LOX-IN-3 can have far-reaching effects on cellular behavior.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of fibrosis in numerous tissues. mdpi.comnih.gov A well-established link exists where TGF-β induces the expression of LOX and its family members. nih.govnih.gov This induction is complex, involving both the canonical Smad pathway (Smad2/3/4) and non-Smad pathways like JNK/AP-1. bohrium.commdpi.comnih.gov Specifically, TGF-β1 signaling via Smad2/3 can increase the expression of the transcription factor c-jun, which in turn transcriptionally activates the LOX gene. bohrium.commdpi.com

Conversely, LOX activity can create a feedback loop to modulate TGF-β signaling. mdpi.com In some contexts, LOX suppresses TGF-β1 signaling to promote other pathways. nih.govnih.gov By inhibiting LOX, LOX-IN-3 can disrupt this intricate relationship. It can block the downstream fibrotic effects of TGF-β by preventing the cross-linking of the ECM. Furthermore, it can interfere with the feedback mechanisms that LOX exerts on the TGF-β pathway itself. This is supported by findings that LOX inhibition impairs TGF-β1-mediated cellular processes. nih.gov

Hypoxia-Inducible Factor 1α (HIF-1α) and Associated Pathways

In low-oxygen (hypoxic) environments, such as those found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) becomes stabilized and orchestrates the cellular response. aacrjournals.orgnih.gov LOX is a prominent and direct target gene of HIF-1α, and its upregulation is a critical step in hypoxia-induced tumor progression and metastasis. aacrjournals.orgnih.govpnas.org

A crucial finding is the existence of a positive feedback loop between LOX and HIF-1. aacrjournals.org LOX, through its enzymatic activity and the resultant production of hydrogen peroxide, can activate the PI3K/Akt signaling pathway, which in turn leads to the upregulation of HIF-1α protein synthesis. aacrjournals.org This creates a self-perpetuating cycle that drives tumor adaptation to hypoxia.

Inhibition of LOX with LOX-IN-3 is poised to break this vicious cycle. By blocking LOX's enzymatic activity, it would prevent the activation of the Akt pathway and the subsequent upregulation of HIF-1α, effectively dampening the cellular response to hypoxia. This mechanism is central to the application of LOX-IN-3 in cancer research. medchemexpress.com

Table 3: The LOX/HIF-1α Positive Feedback Loop

Step Process Role of LOX Effect of LOX-IN-3 Inhibition
1 Hypoxia Stabilizes HIF-1α. aacrjournals.org -
2 HIF-1α Activation HIF-1α directly upregulates LOX gene expression. nih.govpnas.org -
3 LOX Activity LOX enzymatic activity produces H₂O₂, which activates the PI3K/Akt pathway. aacrjournals.org Blocks enzymatic activity, preventing H₂O₂ production and subsequent Akt activation.
4 Akt Signaling The PI3K/Akt pathway enhances HIF-1α protein synthesis. aacrjournals.org Prevents the upregulation of HIF-1α, breaking the feedback loop.

Receptor Tyrosine Kinase (RTK) Signaling (e.g., EGFR, PDGF, VEGF)

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that play pivotal roles in cell growth, differentiation, and angiogenesis. nih.govfrontiersin.org LOX activity has been shown to modulate several key RTK signaling pathways.

Epidermal Growth Factor Receptor (EGFR): LOX can drive tumor progression by regulating EGFR. It achieves this by suppressing TGFβ1 signaling, which leads to increased levels of Matrilin2 (MATN2), an EGF-like domain-containing protein that traps EGFR at the cell surface, enhancing its activation. nih.govnih.gov A pharmacological LOX inhibitor was demonstrated to disrupt this cell surface retention of EGFR. nih.govnih.gov This implies that LOX-IN-3 could counteract EGFR-driven tumor progression by a similar mechanism.

Platelet-Derived Growth Factor Receptor (PDGFR): LOX activity is a prerequisite for optimal PDGFR-mediated signaling. nih.gov LOX can directly oxidize the PDGFR-β subunit, which enhances its binding to its ligand (PDGF-BB) and augments downstream signaling through pathways like Akt, promoting cell migration and proliferation. mdpi.comnih.govprobiologists.comresearchgate.net Inhibition of LOX has been shown to negatively regulate this process. nih.gov

Vascular Endothelial Growth Factor (VEGF): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely driven by VEGF. nih.gov LOX activity contributes to angiogenesis by activating the PDGFRβ/Akt pathway, which results in increased VEGF expression. nih.govnih.govresearchgate.net A positive clinical correlation exists between LOX and VEGF expression in tumors. nih.gov LOX inhibition can abrogate VEGF-driven angiogenesis, and studies show that it can block VEGF-induced increases in endothelial permeability. nih.govarvojournals.org

By inhibiting LOX, LOX-IN-3 can thus simultaneously interfere with multiple pro-tumorigenic and pro-fibrotic RTK signaling cascades, highlighting its potential as a therapeutic agent in oncology and fibrotic diseases.

Integrin-Mediated Signaling and Mechanotransduction

The interplay between cells and the extracellular matrix involves mechanical forces that are largely mediated and translated into intracellular signals by integrins. nih.gov Lysyl oxidase is a key player in this process of mechanotransduction. Cell-matrix interactions can regulate LOX expression; for instance, low-level mechanical stretching enhances LOX gene expression and activity, which promotes ECM stabilization. nih.gov

LOX-driven ECM stiffening enhances integrin-mediated mechanotransduction, which can activate oncogenic signaling. nih.gov In hepatocellular carcinoma models, a progressive increase in LOX and VEGF expression leads to greater matrix rigidity, which in turn promotes angiogenesis through integrin β1 as the primary mediator, activating the PI3K/AKT pathway. nih.gov The inhibition of LOX disrupts this feedback loop. By preventing the cross-linking of collagen and elastin, LOX inhibitors reduce matrix stiffness. This reduction in mechanical tension alleviates the activation of integrin signaling pathways that are sensitive to the physical properties of the ECM. nih.gov

Furthermore, complex feedback loops exist, such as a LOX/integrin/TGF-β/LOX feedback loop and an integrin β1/pFAK/pAKT mechano-signaling pathway that is dependent on both TGF-β and LOX. nih.gov These interactions contribute to processes like epithelial cell activation and angiogenesis, which are driven by matrix stiffness. nih.gov Therefore, inhibition of LOX is a critical point of intervention to disrupt these pathological signaling cycles that rely on the mechanical properties of the tumor microenvironment.

Src/FAK Kinase Signaling

The Src/FAK (Focal Adhesion Kinase) signaling pathway is a central regulator of cell adhesion, migration, and proliferation, making it a critical axis in cancer progression. creativebiolabs.net Research has firmly established that LOX activity directly modulates this pathway. aacrjournals.orgnorthwestern.edu The catalytic action of LOX produces hydrogen peroxide (H₂O₂) as a by-product. aacrjournals.orgresearchgate.net This H₂O₂ can act as a signaling molecule, facilitating the phosphorylation and subsequent activation of Src, which in turn phosphorylates and activates FAK. aacrjournals.orgresearchgate.net The activated FAK/Src complex is pivotal for the turnover of adhesion complexes, a process essential for cell movement. northwestern.edu

Inhibition of LOX activity has been shown to significantly downregulate this pathway. Studies using β-aminopropionitrile (βAPN), an irreversible inhibitor of LOX, demonstrated that blocking LOX enzymatic function in invasive breast cancer cells leads to a decrease in the phosphorylation of both FAK and Src. northwestern.edu This effect was also observed in invasive astrocytes, where increased LOX activity correlated with phosphorylation of FAK and paxillin; this phosphorylation was diminished by both βAPN and the H₂O₂-depleting enzyme catalase. nih.gov Similarly, members of the LOX family, like LOXL2, have been shown to promote metastasis in gastric cancer by activating the FAK/Src pathway. researchgate.netoup.com

These findings indicate that inhibiting LOX, as with LOX-IN-3, can disrupt a key mechanism that cancer cells use to enhance their migratory and invasive capabilities. By preventing the production of LOX-derived H₂O₂ or other catalytic-dependent signals, LOX inhibitors effectively suppress the FAK/Src signaling required for pathological cell motility.

Table 1: Summary of Research Findings on LOX Inhibition and Src/FAK Signaling

Cell/Tumor Model LOX Family Member Inhibitor/Method Effect on Src/FAK Signaling Functional Outcome Source
Invasive Breast Cancer Cells (Hs578T, MDA-MB-231) LOX β-aminopropionitrile (βAPN) Decreased activation of FAK and Src Reduced cell migration and adhesion northwestern.edu
Invasive Astrocytes LOX β-aminopropionitrile (βAPN), Catalase Diminished phosphorylation of FAK (Tyr576) and Paxillin (Tyr118) Reduced migratory/invasive behavior nih.gov
Gastric Cancer Cells LOXL2 Anti-LOXL2 antibody Inhibition of Src/FAK pathway Inhibition of tumor growth and metastasis researchgate.netoup.com

AKT/p70S6K Signaling

The AKT/p70S6K signaling pathway is a crucial regulator of cell growth, proliferation, and survival. LOX has been identified as a significant upstream modulator of this pathway in several cancer contexts. One mechanism involves a positive regulatory loop where LOX, activated by HIF-1α, can further induce HIF-1α expression through PI3K/AKT signaling. nih.gov This process, which involves LOX-generated H₂O₂, has been shown to promote the proliferation of colorectal carcinoma cells. nih.gov

Further studies have demonstrated that LOX facilitates the Warburg effect (aerobic glycolysis) in gastric cancer cells by activating the AKT/p70S6K pathway, which in turn affects the downstream cyclin D1 pathway. researchgate.net In other models, LOX has been shown to be essential for the activation of AKT via stimulation of the platelet-derived growth factor receptor-β (PDGFRβ), leading to increased VEGF expression and angiogenesis. nih.gov The inhibition of PI3K, an upstream activator of AKT, leads to the deactivation of the p70S6 kinase and a reduction in cell proliferation. nih.gov

Given these connections, inhibiting LOX with a compound like LOX-IN-3 would be expected to suppress AKT/p70S6K signaling through multiple avenues. By blocking LOX activity, the inhibitor would disrupt the feedback loops that sustain AKT activation, thereby impeding cell proliferation, metabolic reprogramming, and angiogenesis that are dependent on this pathway.

Modulation of Cell Adhesion and Migration Mechanisms

The molecular changes induced by LOX inhibition in the signaling pathways described above translate directly into functional effects on cell adhesion and migration. Cell migration is a complex, cyclical process that requires the dynamic formation and disassembly of cell-matrix adhesions. aacrjournals.org The FAK/Src signaling pathway, modulated by LOX, is a key regulator of these adhesive structures. aacrjournals.orgnorthwestern.edu

Research has consistently shown that the inhibition of LOX catalytic activity leads to a significant decrease in the ability of cancer cells to adhere to ECM components and to migrate. aacrjournals.orgnorthwestern.edu Treatment of invasive breast cancer cell lines with the LOX inhibitor βAPN resulted in a significant reduction in cell motility and a decrease in adhesion to both collagen I and fibronectin matrices. aacrjournals.orgnorthwestern.edu Conversely, when poorly invasive breast cancer cells were engineered to express LOX, their migratory and adhesive capabilities increased, an effect that was reversible with βAPN treatment. northwestern.edu

LOX is known to promote the formation of focal adhesions, and its inhibition suppresses this process, leading to reduced metastasis. aacrjournals.org The mechanism appears to be directly linked to the enzymatic activity of LOX and its role in activating signaling kinases that control adhesion dynamics. aacrjournals.orgnih.gov Therefore, the therapeutic strategy of using a LOX inhibitor like LOX-IN-3 is based on disrupting the fundamental machinery of cell adhesion and migration, thereby impeding the ability of tumor cells to invade surrounding tissues and metastasize.

Table 2: Effects of LOX Inhibition on Cell Adhesion and Migration

Cell Line Inhibitor Substrate Observed Effect Source
Hs578T and MDA-MB-231 (Invasive Breast Cancer) β-aminopropionitrile (βAPN) Collagen I, Fibronectin Significant decrease in cell motility and adhesion aacrjournals.orgnorthwestern.eduresearchgate.net
MCF-7/LOX32-His (LOX-expressing Breast Cancer) β-aminopropionitrile (βAPN) Not specified Reversal of LOX-induced increase in migration and adhesion northwestern.edu
PyMTmgko Mouse Mammary Carcinoma β-aminopropionitrile (βAPN) In vivo Decreased focal adhesion formation and tumor metastasis aacrjournals.org

Advanced Methodologies and Analytical Approaches in Lox in 3 Research

Biochemical and Activity Assays for Lysyl Oxidase

A cornerstone of LOX-IN-3 research is the accurate measurement of its inhibitory effects on lysyl oxidase activity. Various biochemical assays have been developed to quantify the enzymatic function of LOX and related amine oxidases.

Modern research heavily relies on high-throughput, sensitive, and non-radioactive methods for screening LOX activity and its inhibition by compounds like LOX-IN-3. Fluorometric and colorimetric assays are the primary tools for this purpose.

These assays are typically based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LOX-catalyzed oxidative deamination of its substrates. nih.gov The released H₂O₂ is then used in a coupled reaction, most commonly with horseradish peroxidase (HRP), to oxidize a substrate that generates a fluorescent or colored product. nih.govaatbio.com A widely used fluorogenic substrate in these assays is Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine), which is oxidized by HRP in the presence of H₂O₂ to the highly fluorescent resorufin. nih.gov

Several commercial kits are available that provide a streamlined platform for these assays. aatbio.comsigmaaldrich.com These kits typically include a proprietary LOX substrate that mimics natural substrates like collagen and elastin (B1584352), HRP, and a fluorogenic or chromogenic substrate. aatbio.com The increase in fluorescence or absorbance is directly proportional to the LOX activity and can be measured over time using a microplate reader. aatbio.comsigmaaldrich.com These methods are sensitive enough to detect nanogram quantities of the enzyme and can be adapted for high-throughput screening of inhibitors like LOX-IN-3. aatbio.com For instance, the IC₅₀ values for LOX-IN-3, which are less than 10 µM for bovine LOX and less than 1 µM for human LOXL2, were likely determined using such assays. medchemexpress.com

Assay ComponentFunction
LOX Substrate A molecule that is oxidized by lysyl oxidase, leading to the release of hydrogen peroxide. nih.gov
Horseradish Peroxidase (HRP) An enzyme that, in the presence of hydrogen peroxide, catalyzes the oxidation of a chromogenic or fluorogenic substrate. nih.gov
Amplex Red A non-fluorescent compound that is oxidized by HRP to the highly fluorescent resorufin. nih.gov
LOX-IN-3 An inhibitor that reduces the activity of lysyl oxidase, thereby decreasing the production of hydrogen peroxide and the resulting fluorescent or colorimetric signal. medchemexpress.com

Determining the substrate specificity of the various LOX isoforms is critical for understanding their distinct biological roles and for characterizing the selectivity of inhibitors like LOX-IN-3. Assays for substrate specificity are typically variations of the enzyme activity assays described above, where different potential substrates are tested.

Researchers can use a panel of purified or recombinant proteins, such as different types of collagen, elastin, and other extracellular matrix (ECM) components, as substrates in the LOX activity assay. researchgate.net The relative activity of a particular LOX isoform with each substrate can then be quantified. For example, recombinant human tropoelastin has been shown to be an efficient substrate for LOX in in vitro assays. researchgate.net

To confirm that the observed activity is specific to LOX, inhibitors with known mechanisms are often used as controls. For instance, β-aminopropionitrile (BAPN), an irreversible inhibitor of LOX, can be used to block the enzymatic activity and demonstrate that the measured signal is indeed from LOX. nih.gov By comparing the inhibitory profile of LOX-IN-3 against different LOX isoforms using a variety of substrates, a detailed picture of its selectivity can be established.

Cell-Based Assays and Imaging Techniques

To understand the effects of LOX-IN-3 in a more biologically relevant context, researchers employ a variety of cell-based assays and advanced imaging techniques. These methods allow for the investigation of the inhibitor's impact on cellular processes, particularly those related to tissue remodeling.

Immunofluorescence and histopathology are invaluable tools for visualizing the effects of LOX inhibition on tissue architecture and composition. In studies of fibrosis, a condition characterized by excessive ECM deposition and cross-linking, these techniques are used to assess changes in collagen organization and the expression of fibrotic markers.

Histopathological analysis often involves staining tissue sections with dyes like Picrosirius Red, which specifically binds to collagen fibers and allows for their visualization under polarized light. medchemexpress.com This can reveal changes in collagen deposition and organization in response to treatment with LOX-IN-3. medchemexpress.com

Immunofluorescence uses specific antibodies to label proteins of interest within cells and tissues. For example, antibodies against different LOX isoforms can be used to determine their localization and expression levels in fibrotic tissues. nih.gov Co-staining with antibodies against other markers, such as α-smooth muscle actin (α-SMA), a marker for myofibroblasts (cells that produce large amounts of ECM), can provide insights into which cell types are responsible for LOX production. nih.gov By treating cells or animal models of fibrosis with LOX-IN-3 and then performing immunofluorescence analysis, researchers can observe the inhibitor's effects on LOX expression, collagen deposition, and the activation of myofibroblasts.

Live-cell imaging allows for the real-time observation of dynamic cellular processes in response to stimuli, such as treatment with LOX-IN-3. This technique is particularly useful for studying cell migration, changes in cell morphology, and the intracellular trafficking of molecules.

To visualize specific cellular components or processes, fluorescent probes are introduced into living cells. These can be fluorescently tagged proteins, such as a fluorescent version of a LOX enzyme, or dyes that label specific organelles or structures. For example, researchers have used a fluorescently labeled version of the lysyl oxidase propeptide (rLOX-PP-Atto565) to track its uptake and localization within living cells using confocal microscopy. nih.gov

In the context of LOX-IN-3 research, live-cell imaging could be used to:

Track the uptake and intracellular localization of a fluorescently labeled version of LOX-IN-3.

Observe changes in cell morphology and cytoskeletal organization in real-time following treatment with the inhibitor.

Monitor the migration of cancer cells in a 3D matrix and assess how this is affected by LOX-IN-3.

Visualize the dynamic process of ECM remodeling by labeling collagen or other matrix components with fluorescent probes.

Imaging TechniqueApplication in LOX-IN-3 Research
Confocal Microscopy High-resolution imaging of fluorescently labeled molecules within cells and tissues, such as tracking the uptake of a labeled LOX-IN-3. nih.gov
Time-Lapse Microscopy Recording images at specific intervals to create a movie of cellular processes over time, such as observing changes in cell migration after LOX-IN-3 treatment.
Fluorescence Recovery After Photobleaching (FRAP) Measuring the mobility of fluorescently labeled proteins to understand their dynamics within the cell.

'Omics' Approaches for Systems-Level Understanding

To gain a broader, systems-level understanding of the effects of LOX-IN-3, researchers are increasingly turning to 'omics' technologies. These approaches, which include transcriptomics, proteomics, and metabolomics, allow for the comprehensive analysis of genes, proteins, and metabolites in a biological sample.

Transcriptomic analysis, such as microarray or RNA sequencing (RNA-seq), can be used to identify changes in gene expression in response to LOX-IN-3 treatment. For example, a study on the effects of a LOX inhibitor on cartilage calcification used transcriptomic analysis to show a correlation between LOX(L) genes and genes involved in calcification and ECM catabolism. nih.gov Similar studies with LOX-IN-3 could reveal the downstream signaling pathways and cellular processes that are affected by its inhibition of LOX.

Proteomics, the large-scale study of proteins, can be used to analyze changes in the proteome, particularly the composition of the ECM, following treatment with LOX-IN-3. Mass spectrometry-based proteomics can identify and quantify hundreds to thousands of proteins in a sample, providing a detailed picture of how LOX inhibition alters the cellular and extracellular environment. theanalyticalscientist.com For instance, researchers used MALDI-MS imaging and ECM-targeted proteomics to visualize how a LOX inhibitor impacted the architecture of collagen and other structural proteins in tumors. theanalyticalscientist.com

By integrating data from these different 'omics' approaches, researchers can construct detailed models of the molecular networks that are perturbed by LOX-IN-3, leading to a more complete understanding of its therapeutic potential.

Computational Chemistry and Bioinformatics

Computational approaches are indispensable in modern drug discovery and for understanding the molecular interactions of inhibitors like LOX-IN-3.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as lysyl oxidase. plos.org Since a crystal structure for human LOX is not yet available, homology modeling is often the first step. nih.govnih.gov A 3D model of LOX is typically built using the known X-ray structure of a related protein, like human LOXL2, as a template. nih.govacs.org

Once a reliable model of the LOX active site is generated, virtual screening can proceed through methods like high-throughput docking. frontiersin.org In this process, computational algorithms predict the binding poses and affinities of thousands or even millions of compounds from chemical libraries. plos.orgacs.org This approach allows for the rapid identification of diverse chemical scaffolds with the potential to inhibit LOX. For example, a high-throughput screen that led to the discovery of aminomethylenethiophene (AMT) inhibitors began by screening over 267,000 compounds. acs.org

Machine learning and quantitative structure-activity relationship (QSAR) models are also employed. acs.org These models are trained on datasets of known LOX inhibitors and non-inhibitors to learn the chemical features responsible for activity. acs.org They can then be used to predict the inhibitory potential of new, untested compounds, prioritizing them for experimental validation. acs.org

Molecular Dynamics (MD) simulations provide a powerful lens to examine the physical movements of atoms and molecules over time. nih.gov For LOX-IN-3, MD simulations can be used to study its binding stability and the precise interactions it forms within the LOX catalytic site.

After docking a potential inhibitor like LOX-IN-3 into the modeled LOX active site, MD simulations are run to assess the stability of the predicted binding pose. nih.govacs.org These simulations, which can span from nanoseconds to microseconds, reveal how the protein and the ligand adapt to each other. nih.govacs.orgnih.gov A stable interaction throughout the simulation, characterized by minimal root-mean-square deviation (RMSD), suggests a favorable binding mode. nih.gov

MD simulations can also elucidate the key amino acid residues involved in the binding. By analyzing the simulation trajectory, researchers can identify persistent hydrogen bonds, hydrophobic interactions, and other forces that anchor the inhibitor in the active site. nih.govnih.gov For example, simulations of the LOX catalytic domain have highlighted the importance of specific histidine and aspartic acid residues in coordinating the essential copper ion and interacting with small molecule inhibitors. nih.gov This detailed understanding of the binding mechanism is crucial for the rational design of more potent and selective second-generation inhibitors. nih.gov

Future Directions and Unexplored Research Avenues for Lox in 3

Development of LOX-IN-3 Analogues and Derivatives for Enhanced Research Utility

While LOX-IN-3 is a potent inhibitor of the LOX family, the creation of analogues and derivatives could significantly enhance its utility as a research tool. mdpi.com Structure-activity relationship (SAR) studies, similar to those used to develop other LOX inhibitors, could guide the rational design of new compounds with improved properties. nih.govnih.gov

The LOX family consists of five isoforms (LOX, LOXL1, LOXL2, LOXL3, and LOXL4), each with potentially distinct, non-redundant functions in both health and disease. nih.govnih.gov LOX-IN-3 is known to inhibit human LOXL2 with an IC50 value of less than 1 μM and bovine LOX with an IC50 of less than 10 μM, indicating some level of selectivity. medchemexpress.commedchemexpress.cominvivochem.com However, to dissect the specific contribution of each LOX isoform to complex biological processes, highly selective inhibitors are indispensable.

Future research should focus on designing LOX-IN-3 analogues that can discriminate between the different LOX family members. For instance, medicinal chemistry efforts that led to the development of PXS-5120A, an inhibitor with over 300-fold selectivity for LOXL2 over LOX, demonstrate that achieving high isoform specificity is feasible. nih.gov Developing a panel of inhibitors based on the LOX-IN-3 scaffold, each targeting a specific LOX isoform, would allow researchers to probe the individual roles of LOXL1, LOXL3, and LOXL4, whose functions are less understood compared to LOX and LOXL2. nih.govnih.gov This would be critical for validating specific isoforms as therapeutic targets for various diseases, from cancer to fibrosis. nih.govnih.gov

Table 1: Selectivity Profile of Representative LOX Family Inhibitors

Compound Target Isoform(s) IC50 Values Key Finding
LOX-IN-3 hLOXL2, bLOX <1 μM (hLOXL2), <10 μM (bLOX) medchemexpress.commedchemexpress.cominvivochem.com Demonstrates pan-LOX family inhibition with some preference for LOXL2.
PXS-5120A LOXL2, LOXL3 >300-fold selective for LOXL2 over LOX nih.gov Highlights the potential for developing highly selective LOX inhibitors.

| Simtuzumab | LOXL2 | N/A (Monoclonal Antibody) nih.gov | An antibody-based approach to achieving isoform specificity. |

This table is interactive. Click on the headers to sort.

For precise mechanistic studies, particularly those involving complex cellular signaling pathways, inhibitors with high potency are crucial. Increased potency allows for the use of lower concentrations, minimizing the risk of off-target effects that can confound experimental results. frontiersin.org The optimization of aminomethylenethiophene (AMT) inhibitors, which led to the discovery of compounds with sub-micromolar IC50 values, serves as a blueprint for enhancing the potency of LOX-IN-3 derivatives. nih.gov

A key goal would be to develop analogues with IC50 values in the low nanomolar range. This would enable more definitive studies on the downstream consequences of specific LOX isoform inhibition. For example, LOX enzymes produce hydrogen peroxide, which can activate signaling pathways like FAK/Src. nih.govnih.gov Highly potent and selective inhibitors would clarify which specific LOX isoform is responsible for activating these pathways in different cellular contexts, such as tumor cell migration or fibroblast activation. nih.govnih.gov Furthermore, optimizing pharmacokinetic properties alongside potency, as was done for the orally bioavailable inhibitor CCT365623, would yield superior tools for in vivo mechanistic investigations. nih.govnih.gov

Exploration of Novel Preclinical Applications

The foundational role of LOX enzymes in extracellular matrix (ECM) remodeling suggests their involvement in a wide array of physiological and pathological processes beyond fibrosis. nih.gov LOX-IN-3 and its future derivatives represent powerful tools to explore these novel preclinical applications.

Emerging evidence implicates LOX family enzymes in the pathophysiology of neurodegenerative diseases. nih.gov The expression and activity of LOX are elevated in the brains of patients with Alzheimer's disease, where the enzyme is found in amyloid plaques and capillaries. nih.govresearchgate.net Similarly, the 12/15-lipoxygenase (12/15-LOX) pathway, which is distinct from the lysyl oxidase family but also involved in oxidative processes, contributes to neuronal cell death and is considered a key mediator in neurodegeneration. nih.govnih.gov Given that LOX activity contributes to oxidative stress, a central mechanism in diseases like Alzheimer's and Parkinson's, investigating the neuroprotective potential of LOX inhibitors is a logical next step. nih.govresearchgate.net

Future studies could use LOX-IN-3 to explore whether inhibiting LOX can mitigate neuroinflammation, reduce oxidative damage, or alter the progression of amyloid-beta plaque accumulation in preclinical models of Alzheimer's disease. nih.govresearchgate.net The development of brain-penetrant LOX-IN-3 analogues would be particularly valuable for these in vivo studies.

The role of the LOX family in the cardiovascular system is multifaceted, extending beyond the promotion of cardiac fibrosis. nih.gov LOX and LOXLs influence fundamental cellular processes such as cell proliferation, migration, differentiation, and oxidative stress, all of which are central to the development of cardiovascular diseases. nih.govmdpi.com For instance, LOX activity is linked to adverse myocardial remodeling, cardiac hypertrophy, and the regulation of platelet-derived growth factor (PDGF) signaling. nih.govmdpi.com Additionally, LOX has been implicated in the pathogenesis of atherosclerosis, and certain genetic variants of the LOX-1 receptor are associated with myocardial infarction susceptibility. nih.gov

LOX-IN-3 could be employed to investigate the non-fibrotic roles of LOX enzymes in these conditions. Research could focus on whether LOX inhibition can prevent pathological vascular remodeling, reduce inflammation in atherosclerotic plaques, or modulate endothelial cell dysfunction. In the realm of metabolic disease, LOX is overexpressed in the adipose tissue of obese mice, and its inhibition has been shown to improve the metabolic phenotype. nih.gov This opens an avenue for exploring LOX-IN-3 in models of diabetes and nonalcoholic fatty liver disease (NAFLD), focusing on mechanisms like insulin (B600854) signaling and lipid metabolism. researchgate.netacs.orgtandfonline.com

The LOX family of enzymes is critical for normal embryonic development. nih.gov Studies in knockout mice have revealed essential roles for specific isoforms. For example, the absence of Lox leads to perinatal lethality due to cardiovascular and respiratory system defects, including impaired airway development. nih.gov Similarly, mice lacking Loxl3 suffer from cleft palate and spinal deformities, demonstrating its indispensable role in palatogenesis and vertebral column development. nih.gov

These findings underscore the importance of tightly regulated collagen cross-linking during morphogenesis. LOX-IN-3 and, more importantly, future isoform-selective derivatives, could serve as powerful chemical tools to temporally control LOX activity at specific stages of development. This would allow for a more nuanced investigation of how LOX enzymes contribute to tissue formation, cell differentiation, and organogenesis, complementing genetic models and providing deeper insights into the etiology of congenital abnormalities. nih.govnih.govnih.gov

Table 2: Investigational Areas for LOX-IN-3 and its Derivatives

Research Area Key LOX/LOXL Role Potential Application of Inhibitors Relevant LOX Family Member(s)
Neurodegeneration Increased expression in Alzheimer's; oxidative stress nih.govresearchgate.net Neuroprotection, reduction of inflammation and oxidative damage LOX, 12/15-LOX nih.govnih.gov
Cardiovascular Disease Vascular remodeling, inflammation, PDGF signaling nih.govmdpi.com Prevention of atherosclerosis, modulation of endothelial dysfunction LOX, LOXL2, LOX-1 Receptor nih.govnih.gov
Metabolic Disease Adipose tissue fibrosis, insulin signaling researchgate.netnih.gov Improvement of metabolic phenotype in obesity and diabetes models LOX, 12/15-LOX researchgate.netnih.gov

| Developmental Biology | Collagen cross-linking during morphogenesis nih.govnih.gov | Temporal inhibition to study organogenesis and congenital defects | LOX, LOXL3 nih.govnih.gov |

This table is interactive. Click on the headers to sort.

Integration of LOX-IN-3 Research with Systems Biology and Network Pharmacology

Systems biology and network pharmacology offer a holistic framework to move beyond a single target-single outcome perspective, providing a broader understanding of a drug's impact on complex biological systems. researchgate.netnih.gov For a targeted inhibitor like LOX-IN-3, these approaches are crucial for mapping its full spectrum of effects and predicting its therapeutic and potential off-target consequences.

A foundational step in applying systems biology to LOX-IN-3 research is the comprehensive mapping of its interaction network. As LOX-IN-3 primarily targets the enzymes LOX and LOXL2, its direct effects ripple through the network of proteins that these enzymes regulate, either through direct binding or enzymatic modification. medchemexpress.com The known interactome of the LOX family, which includes a wide array of structural proteins, cell adhesion molecules, and growth factors, serves as a blueprint for the network perturbed by LOX-IN-3.

Future research can focus on building a context-specific interaction network for LOX-IN-3 in various disease states. This would involve identifying not just the direct substrates of LOX/LOXL2 but also the secondary and tertiary protein interactions that are consequently altered. Techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screens in disease-relevant cell lines treated with LOX-IN-3 could uncover novel interactors and provide a dynamic view of its mechanism of action.

Table 1: Potential Protein Interaction Network Nodes Affected by LOX-IN-3 Inhibition This table is based on the known general interactome of the Lysyl Oxidase (LOX) family, which LOX-IN-3 inhibits.

Protein Class Specific Examples Potential Consequence of LOX-IN-3 Inhibition Source
ECM Structural Proteins Collagens (Type I, IV), Elastin (B1584352) Decreased cross-linking, reduced matrix stiffness, altered tissue mechanics.
Cell Adhesion Molecules Integrins Altered cell-matrix adhesion, cell migration, and mechanotransduction signaling.
Growth Factors TGF-β, PDGF, FGF Modulation of signaling pathways by altering growth factor sequestration and availability in the ECM. glpbio.com
Proteoglycans Fibromodulin, Lumican Changes in collagen fibrillogenesis and overall ECM organization.
Other ECM-Related Proteins Fibronectin, SPARC Disrupted ECM assembly and regulation of cell behavior. frontiersin.org

By inhibiting LOX/LOXL2, LOX-IN-3 prevents the cross-linking of collagen and elastin, a function critical to the structural integrity of the ECM. nih.gov The immediate consequence is a reduction in tissue stiffness, which has been leveraged in preclinical models of kidney and lung fibrosis. medchemexpress.com However, the biological ramifications extend far beyond matrix mechanics. Network pharmacology can be employed to build computational models that predict these broader consequences.

Recent studies have shown that inhibiting LOX with LOX-IN-3 as part of a nano-delivery system remodels the tumor microenvironment to enhance the infiltration of CD8+ T cells. nih.govacs.org This demonstrates a clear link between LOX inhibition and the modulation of the immune system. Network models could further explore this connection, predicting how changes in ECM structure specifically alter cytokine gradients, immune cell trafficking, and antigen presentation. Such models can integrate transcriptomic and proteomic data from LOX-IN-3-treated preclinical models to forecast effects on diverse biological processes.

Table 2: Predicted Biological Consequences of LOX-IN-3 Action via LOX/LOXL2 Inhibition

Biological Process Predicted Consequence Rationale Source
Tumor Microenvironment Increased immune cell infiltration, reduced immunosuppression. ECM remodeling enhances T-cell access to tumor cells. nih.gov
Fibrosis Attenuation of organ fibrosis. Reduced collagen cross-linking and deposition decreases tissue stiffness. medchemexpress.com
Angiogenesis Potential modulation of new blood vessel formation. LOX activity is linked to the regulation of angiogenic factors like VEGF. acetherapeutics.com
Cell Signaling Altered TGF-β and FAK signaling. LOX modulates the bioavailability of growth factors and stiffness-dependent signaling. glpbio.com
Metastasis Inhibition of cancer cell invasion and metastasis. A less rigid ECM can be less permissive for directed cell migration.

LOX-IN-3 as a Tool for Biomarker Discovery in Preclinical Disease Models

The targeted and specific action of LOX-IN-3 makes it an excellent tool for probing disease mechanisms and discovering novel biomarkers in preclinical models. acetherapeutics.com By creating a specific perturbation (LOX inhibition), researchers can observe the downstream molecular and cellular changes that correlate with therapeutic response or disease modification.

In preclinical studies, LOX-IN-3 has already demonstrated efficacy in mouse models of kidney and lung fibrosis. medchemexpress.com In these settings, the compound can be used to identify biomarkers of anti-fibrotic activity. For instance, researchers could use proteomic analysis of tissue or biofluids (e.g., urine, plasma) from LOX-IN-3-treated animals to find proteins whose levels change in direct response to reduced collagen cross-linking. These could serve as non-invasive biomarkers to monitor disease progression and treatment efficacy in future clinical applications.

More recently, LOX-IN-3 has been incorporated into complex nanomedicines used in cancer models, where its function is to remodel the ECM to improve immunotherapy. nih.gov In this context, LOX-IN-3 can help identify biomarkers of an effective anti-tumor immune response. For example, the density and activation state of infiltrating CD8+ T cells following treatment could be a key predictive biomarker. nih.gov Furthermore, by applying multi-omics technologies to tumors treated with LOX-IN-3, researchers can generate a comprehensive list of candidate biomarkers associated with the conversion of an immunologically "cold" tumor to a "hot" one.

Table 3: Potential Biomarkers for Discovery Using LOX-IN-3 in Preclinical Models

Disease Model Biomarker Category Potential Specific Biomarkers Rationale for Investigation with LOX-IN-3 Source
Lung/Kidney Fibrosis ECM Fragments Fragments of non-cross-linked collagen or elastin in biofluids. Direct readout of LOX-IN-3's enzymatic inhibition in the target organ. medchemexpress.com
Breast Cancer Immune Cell Infiltration Density of CD8+ T cells; Ratio of M1/M2 macrophages in the tumor. LOX-IN-3-mediated ECM remodeling facilitates immune cell access. nih.gov
Pancreatic Cancer Gene Expression Signatures Downregulation of hypoxia and EMT-related genes in tumor tissue. LOX inhibition can alleviate hypoxia and reverse key malignant phenotypes.
General Oncology Circulating Tumor Cells (CTCs) Decrease in number or altered phenotype of CTCs. Reduced matrix stiffness may impair the intravasation step of metastasis. frontiersin.org
General Fibrosis Serum Protein Levels Changes in levels of profibrotic cytokines (e.g., TGF-β) or matrix metalloproteinases (MMPs). Reflects systemic response to the modulation of ECM homeostasis by LOX-IN-3. glpbio.com

Q & A

Q. How can researchers determine the inhibitory potency (IC50) of LOX-IN-3 against LOX isoforms, and what methodological considerations are critical?

To quantify LOX-IN-3’s inhibitory potency:

  • In vitro assays : Use recombinant bovine LOX and human LOXL2 enzymes. Pre-incubate LOX-IN-3 with lysyl oxidase substrates (e.g., elastin or collagen mimics) and measure amine oxidase activity via fluorescence or colorimetric detection of H2O2 byproducts.
  • Key findings : LOX-IN-3 inhibits bovine LOX with IC50 <10 μM and human LOXL2 with IC50 <1 μM .
  • Validation : Include controls for non-specific inhibition (e.g., MAO-B, SSAO/VAP-1), as LOX-IN-3 shows reduced activity against these enzymes (<10% inhibition at 10 μM) .
  • Protein quantification : Use Bradford assay () to standardize enzyme concentrations.

Q. What experimental strategies validate LOX-IN-3’s selectivity across lysyl oxidase family members?

  • Comparative profiling : Test LOX-IN-3 against LOX, LOXL1, LOXL2, LOXL3, and LOXL4 using isoform-specific substrates.
  • Key data : LOX-IN-3 exhibits sustained inhibition of LOXL1 and LOXL2 but minimal activity against MAO-B or SSAO/VAP-1 (<10% inhibition at 10 μM) .
  • Methodology : Employ competitive activity-based protein profiling (ABPP) or thermal shift assays to confirm target engagement.

Q. How should in vivo efficacy studies for fibrosis be designed using LOX-IN-3?

  • Animal models :
    • Kidney fibrosis : Unilateral ureteric obstruction (UUO) mice treated orally with 10 mg/kg LOX-IN-3 daily for 14 days reduces fibrosis area by 40–50% .
    • Lung fibrosis : Bleomycin-induced lung fibrosis in C57Bl/6 mice (15 mg/kg, oral, 21 days) shows reduced Ashcroft score and lung weight .
  • Outcome metrics : Histopathology (Masson’s trichrome staining), hydroxyproline content, and qPCR for fibrosis markers (e.g., collagen I/III, α-SMA).

Advanced Research Questions

Q. How can researchers resolve contradictions between LOX-IN-3’s low plasma concentrations and sustained in vivo efficacy?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) disconnect : After a single 30 mg/kg oral dose in rats, plasma concentrations drop below IC50 within 8 hours, yet lysyl oxidase activity remains suppressed for 2–3 days .
  • Hypotheses :
    • Tissue accumulation : Measure LOX-IN-3 levels in target organs (e.g., kidney, lung) via LC-MS/MS.
    • Irreversible binding : Use covalent capture probes or radiolabeled LOX-IN-3 to assess target occupancy duration.
  • Methodology : Conduct tissue distribution studies paired with activity assays to correlate drug levels with LOX inhibition.

Q. What advanced approaches identify off-target effects or compensatory mechanisms during long-term LOX-IN-3 administration?

  • Transcriptomic profiling : RNA-seq of treated vs. untreated fibrotic tissues to identify upregulated pathways (e.g., TGF-β, HIF-1α).
  • Proteomic screening : SILAC-based mass spectrometry to detect changes in extracellular matrix (ECM) remodeling proteins.
  • Functional rescue experiments : Co-administer LOX-IN-3 with recombinant LOXL2 to test reversibility of fibrosis suppression.

Q. How can LOX-IN-3 be integrated into combination therapies for enhanced anti-fibrotic or anti-cancer effects?

  • Synergistic targets :
    • ROCK inhibitors : Co-administration with ROCK-IN-7 (compound 9) may enhance ECM remodeling in glaucoma or retinal disease models .
    • HDAC inhibitors : Combine with HDAC1/MAO-B inhibitors (e.g., HDAC1/MAO-B-IN-1) for epigenetic modulation in Alzheimer’s or cancer .
  • Experimental design : Use factorial ANOVA to assess additive/synergistic effects in vivo. For example, test LOX-IN-3 (10 mg/kg) + ROCK-IN-7 (5 mg/kg) in UUO mice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.